8-Oxaspiro[4.5]decane-7,9-dione
Overview
Description
Synthesis Analysis
The synthesis of 8-Oxaspiro[4.5]decane-7,9-dione and its derivatives involves various strategies, including the use of cyclic anhydrides formed in situ from dicarboxylic acids in the presence of acetic anhydride. These compounds exhibit enhanced reactivity and broad substrate scope in reactions such as the Castagnoli-Cushman reaction with imines (Rashevskii et al., 2020). Additionally, methodologies involving Mn(III)-based oxidation and stereoselective synthesis have been developed to create a variety of oxaspirocyclic compounds (Huynh et al., 2017).
Molecular Structure Analysis
The molecular structures of oxaspirocyclic compounds, including 8-Oxaspiro[4.5]decane-7,9-dione derivatives, have been elucidated using single-crystal X-ray crystallography. These studies reveal intricate details about their crystalline forms, showcasing intra- and intermolecular hydrogen bonding and π···π stacking interactions that contribute to their stability and reactivity (Jiang & Zeng, 2016).
Chemical Reactions and Properties
8-Oxaspiro[4.5]decane-7,9-dione engages in a variety of chemical reactions, demonstrating its versatility as a chemical intermediate. Its reactivity has been leveraged in the synthesis of biologically active compounds, where its oxaspiro framework imparts desirable properties to the resulting molecules (Ogurtsov & Rakitin, 2020).
Physical Properties Analysis
The physical properties of 8-Oxaspiro[4.5]decane-7,9-dione and related compounds have been extensively studied, highlighting the influence of the oxaspiro moiety on their solubility, melting points, and crystal structures. These properties are crucial for understanding their behavior in various solvents and under different conditions, informing their application in synthesis and drug formulation (Zeng & Wang, 2018).
Chemical Properties Analysis
The chemical properties of 8-Oxaspiro[4.5]decane-7,9-dione, such as its reactivity in nucleophilic and electrophilic attacks, have been detailed through studies on its synthesis and reactions. These investigations provide insights into its potential applications in organic synthesis, pharmaceutical research, and material science (He & Qiu, 2017).
Scientific Research Applications
Enzyme Activity and Microbial Reduction Studies : This compound can be used for studying enzyme activity and enantioselective microbial reduction reactions. Goldberg et al. (2006) explored its use in the enantioselective microbial reduction, contributing to the field of enzymology and microbial technology (Goldberg et al., 2006).
Neuropharmacology : It has been found to improve 5-HT2A receptor affinity, impacting neuropharmacology and psychotropic drug development. Bojarski et al. (2001) examined its derivatives for new 5-HT1A and 5-HT2A receptor ligands (Bojarski et al., 2001).
Antidementia Drug Design : The 8-azaspiro[4.5]decane skeleton, closely related to 8-Oxaspiro[4.5]decane-7,9-dione, is a useful template for designing new muscarinic agonists as antidementia drugs, as shown by Tsukamoto et al. (1993) (Tsukamoto et al., 1993).
Chemical Sensing and Detection : It also has potential applications in chemical sensing and detection. Jiang and Zeng (2016) synthesized new oxaspirocyclic compounds demonstrating this application (Jiang & Zeng, 2016).
Therapeutic Applications : 8-Oxaspiro[4.5]decane-7,9-dione is a compound with potential therapeutic applications. Kozioł et al. (2006) explored this aspect in their study on Buspirone free base (Kozioł et al., 2006).
Structural Determination in Chemistry : The synthesized 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones, a variant of this compound, are useful in structural determination and understanding the formation mechanism of pyrrolidinediones, as demonstrated by Huynh et al. (2017) (Huynh et al., 2017).
Enhanced Reactivity in Organic Synthesis : Rashevskii et al. (2020) highlighted the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, underscoring its importance in organic synthesis (Rashevskii et al., 2020).
NMR Studies and Dynamic Exchange Processes : NMR studies of 8-Oxaspiro[4.5]decane-7,9-dione and its analogues have shown a dynamic exchange process in the piperazine rings of buspirone and its analogues, an important insight for pharmaceutical chemistry (Chilmonczyk et al., 1996) (Chilmonczyk et al., 1996).
Immunosuppressive Activity : Buspirone HCl, a derivative of this compound, shows immunosuppressive activity, reducing tissue swelling and leukocyte infiltration in a mouse model of contact hypersensitivity (McAloon et al., 1995) (McAloon et al., 1995).
Anticancer and Anti-TB Activity : Compounds synthesized with 8-Oxaspiro[4.5]decane-7,9-dione show moderate to potent anticancer and anti-TB activity, with good cytotoxicity against various cancer cell lines, as studied by Mane et al. (2020) (Mane et al., 2020).
properties
IUPAC Name |
8-oxaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-7-5-9(3-1-2-4-9)6-8(11)12-7/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLMILMVMCJDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205196 | |
Record name | Cyclopentane-1,1-diacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxaspiro[4.5]decane-7,9-dione | |
CAS RN |
5662-95-3 | |
Record name | 8-Oxaspiro[4.5]decane-7,9-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5662-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentane-1,1-diacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005662953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Oxaspiro[4.5]decane-7,9-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78448 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentane-1,1-diacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopentane-1,1-diacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.651 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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